molecular formula C20H22N2O B11632336 3-(4-methylphenyl)-2-pentylquinazolin-4(3H)-one

3-(4-methylphenyl)-2-pentylquinazolin-4(3H)-one

Cat. No.: B11632336
M. Wt: 306.4 g/mol
InChI Key: MMRDJSGDJYJGHK-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-2-pentylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-2-pentylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the quinazolinone core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-2-pentylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-pentylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylphenyl)-2-pentylquinazolin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-pentylquinazolin-4-one

InChI

InChI=1S/C20H22N2O/c1-3-4-5-10-19-21-18-9-7-6-8-17(18)20(23)22(19)16-13-11-15(2)12-14-16/h6-9,11-14H,3-5,10H2,1-2H3

InChI Key

MMRDJSGDJYJGHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C

Origin of Product

United States

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